molecular formula C18H20N2O2 B5340284 N-(2-phenylethyl)-3-(propanoylamino)benzamide

N-(2-phenylethyl)-3-(propanoylamino)benzamide

Cat. No.: B5340284
M. Wt: 296.4 g/mol
InChI Key: LETUAMJQRXRCKD-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(propanoylamino)benzamide is an organic compound with the molecular formula C18H20N2O2 It is a benzamide derivative, characterized by the presence of a phenylethyl group and a propanoylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-3-(propanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with 2-phenylethylamine and propanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-

Properties

IUPAC Name

N-(2-phenylethyl)-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-17(21)20-16-10-6-9-15(13-16)18(22)19-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETUAMJQRXRCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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